molecular formula C17H18N2O4S B5751145 3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No.: B5751145
M. Wt: 346.4 g/mol
InChI Key: RONDHBATVAYMEB-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as "DMT-2" and is a derivative of the psychedelic compound, dimethyltryptamine (DMT).

Mechanism of Action

DMT-2 acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor to a lesser extent than a full agonist. This activation results in the modulation of neurotransmitter release in the brain, which can lead to altered perception and cognition.
Biochemical and Physiological Effects:
Studies have shown that DMT-2 can induce changes in brain activity, including alterations in the default mode network, which is involved in self-referential thinking. It has also been shown to increase cerebral blood flow in certain regions of the brain. Additionally, DMT-2 has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DMT-2 in lab experiments is its high affinity for the 5-HT2A receptor, which allows for more specific targeting of this receptor. However, one limitation is that DMT-2 is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several potential future directions for research on DMT-2. One area of interest is its potential use in the treatment of certain psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to understand the mechanisms underlying its effects on brain activity and neurotransmitter release. Finally, DMT-2 may have applications in the development of new drugs targeting the 5-HT2A receptor.

Synthesis Methods

The synthesis of DMT-2 involves the reaction of 2-methoxyphenyl isothiocyanate with 3,5-dimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of DMT-2 as a yellow solid.

Scientific Research Applications

DMT-2 has been found to have potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many psychedelic compounds, including DMT.

Properties

IUPAC Name

3,5-dimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-12-8-11(9-13(10-12)22-2)16(20)19-17(24)18-14-6-4-5-7-15(14)23-3/h4-10H,1-3H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONDHBATVAYMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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